

Technical Guide: 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

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Compound of Interest

Compound Name: 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B1344675

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CAS Number: 1007518-24-2

Abstract

This technical guide provides a comprehensive overview of **3-(4-bromo-1H-pyrazol-1-yl)propanenitrile**, a key intermediate in the synthesis of pharmacologically active compounds. This document details its physicochemical properties, outlines a standard experimental protocol for its synthesis, and discusses its application in the development of targeted therapeutics, particularly in the context of the JAK-STAT signaling pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

3-(4-bromo-1H-pyrazol-1-yl)propanenitrile is a substituted pyrazole derivative that serves as a crucial building block in organic synthesis. The pyrazole moiety is a prominent scaffold in many biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and antitumor effects. The presence of a bromine atom and a propanenitrile group provides versatile handles for further chemical modifications, making it a valuable precursor for the synthesis of more complex molecules. Notably, derivatives of this compound are key intermediates in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs targeting the JAK-STAT signaling pathway.

Physicochemical Properties

Quantitative data for **3-(4-bromo-1H-pyrazol-1-yl)propanenitrile** and a closely related, more complex intermediate, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, are summarized below. The data for the title compound are largely predicted due to a lack of published experimental values, while the data for the related compound are provided for comparative purposes.

Property	3-(4-bromo-1H-pyrazol-1-yl)propanenitrile	(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
CAS Number	1007518-24-2[1]	1146629-83-5[2][3]
Molecular Formula	C ₆ H ₆ BrN ₃ [1]	C ₁₁ H ₁₄ BrN ₃ [2]
Molecular Weight	200.04 g/mol [1]	268.15 g/mol [2]
Boiling Point (Predicted)	Not Available	394.2 ± 22.0 °C[4]
Density (Predicted)	Not Available	1.51 ± 0.1 g/cm ³ [4]
Appearance	Not Available	Light yellow solid
Purity	Not Available	≥98% (HPLC)

Experimental Protocols

Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

The following is a general experimental protocol for the synthesis of **3-(4-bromo-1H-pyrazol-1-yl)propanenitrile** via a Michael addition reaction.

Materials:

- 4-bromo-1H-pyrazole
- Acrylonitrile
- A basic catalyst (e.g., Triton B, sodium hydroxide)

- A suitable solvent (e.g., acetonitrile, dioxane)
- Hydrochloric acid (for neutralization)
- Sodium sulfate (for drying)
- Silica gel (for chromatography)

Procedure:

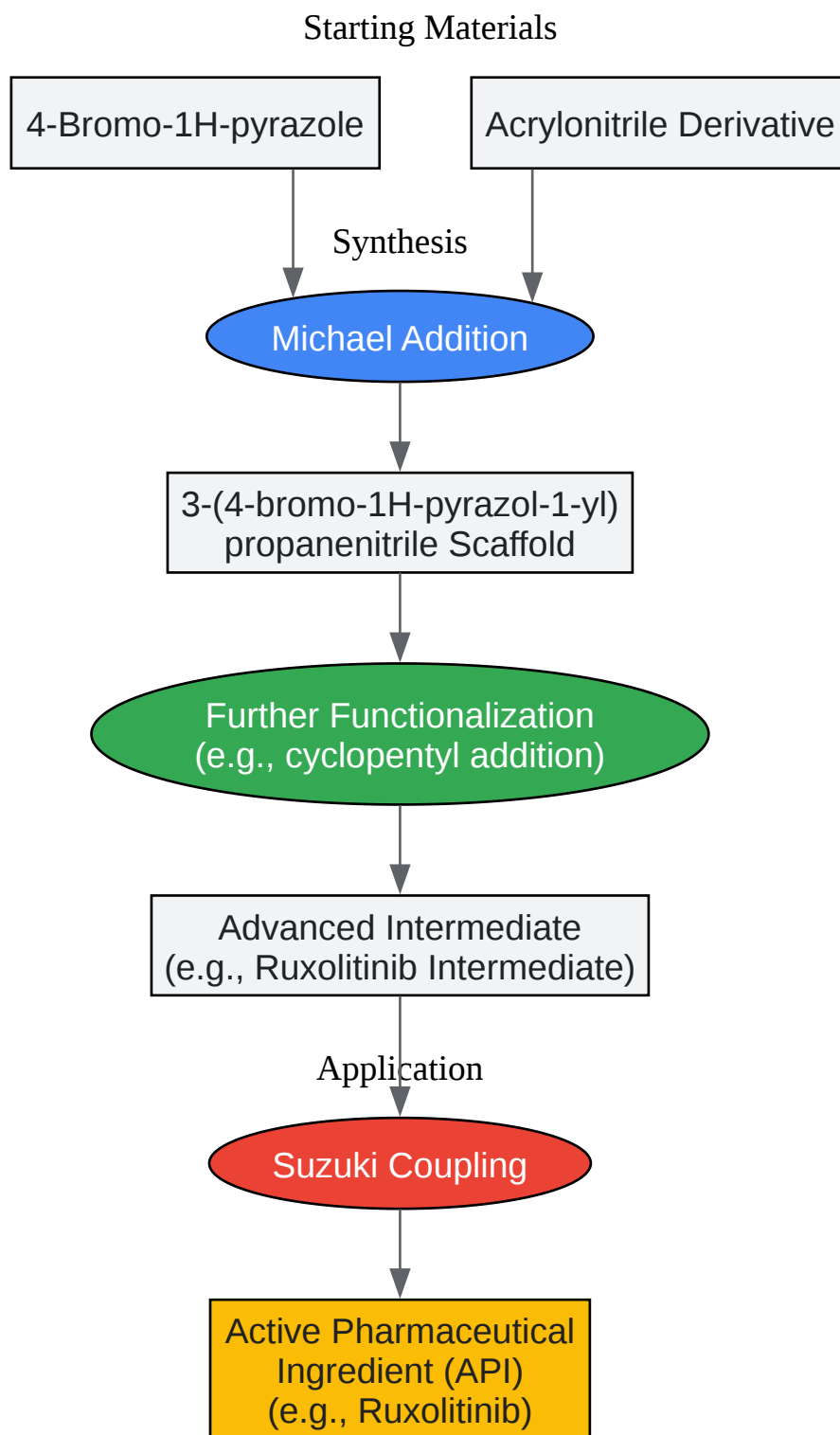
- To a solution of 4-bromo-1H-pyrazole in the chosen solvent, add a catalytic amount of the basic catalyst.
- Cool the mixture in an ice bath.
- Add acrylonitrile dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure **3-(4-bromo-1H-pyrazol-1-yl)propanenitrile**.

Role in Drug Development

Intermediate in the Synthesis of JAK Inhibitors

3-(4-bromo-1H-pyrazol-1-yl)propanenitrile serves as a foundational scaffold for the synthesis of more elaborate molecules. A prominent example is its conceptual relationship to (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, a key intermediate in the synthesis of Ruxolitinib. Ruxolitinib is a potent inhibitor of Janus kinases JAK1 and JAK2.

The synthesis of such advanced intermediates often involves a multi-step process, a logical workflow for which is depicted below.



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Caption: Synthetic workflow from starting materials to API.

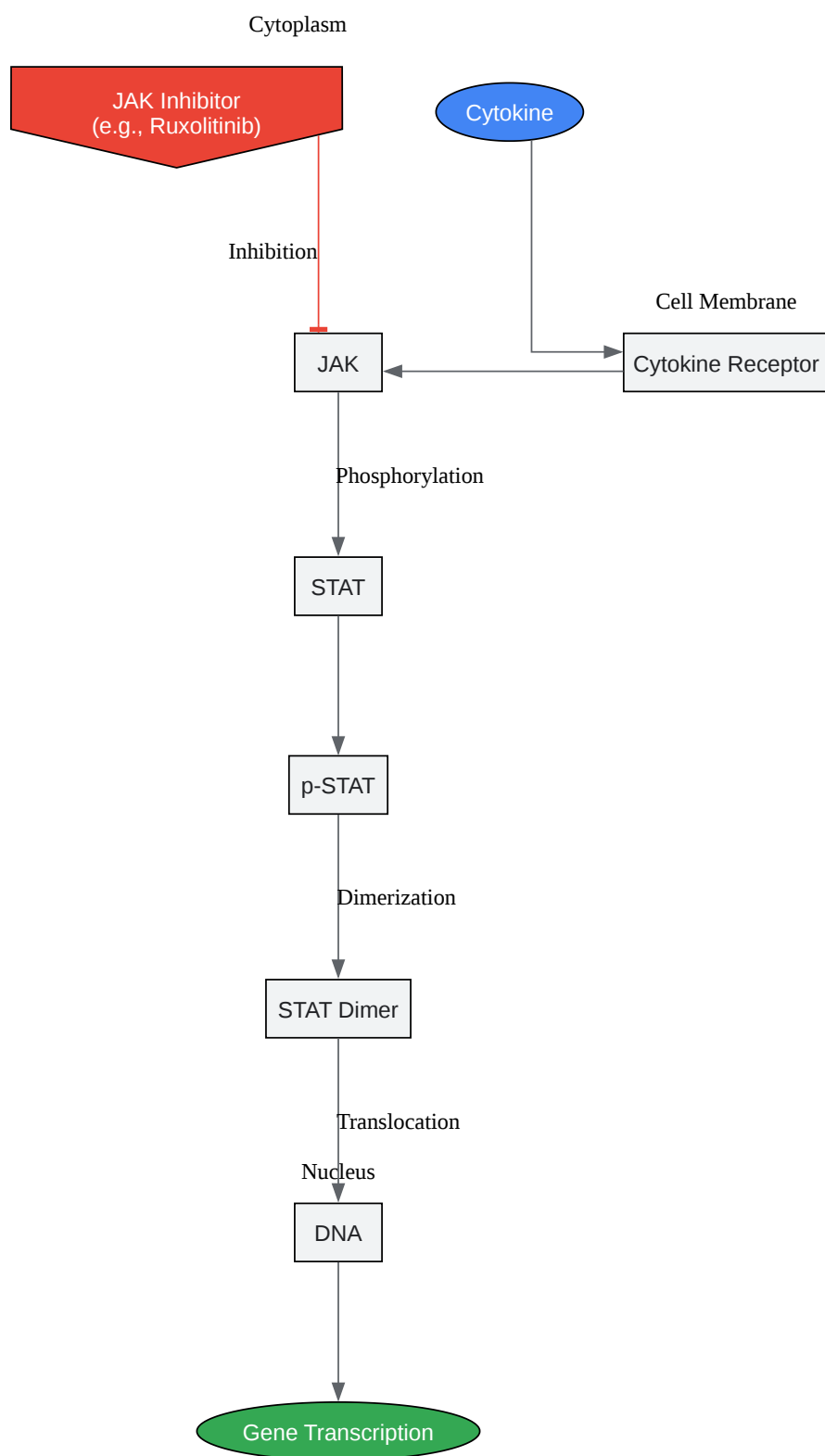
Relevance to the JAK-STAT Signaling Pathway

The end-products derived from **3-(4-bromo-1H-pyrazol-1-yl)propanenitrile**, such as Ruxolitinib, function by inhibiting the JAK-STAT signaling pathway. This pathway is a critical communication route from the cell surface to the nucleus, essential for processes like immunity, cell growth, and differentiation. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.

The mechanism of the JAK-STAT pathway is as follows:

- A cytokine binds to its receptor on the cell surface.
- This binding activates the associated Janus kinases (JAKs).
- Activated JAKs phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
- STATs are then phosphorylated by the JAKs.
- Phosphorylated STATs dimerize and translocate to the nucleus.
- In the nucleus, the STAT dimer binds to DNA and regulates the transcription of target genes.

JAK inhibitors prevent the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade.



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Caption: The JAK-STAT signaling pathway and point of inhibition.

Conclusion

3-(4-bromo-1H-pyrazol-1-yl)propanenitrile is a valuable and versatile intermediate in medicinal chemistry. While it may not possess significant biological activity itself, its utility as a precursor in the synthesis of potent therapeutic agents, such as JAK inhibitors, is well-established. This guide provides essential technical information for researchers working with this compound, highlighting its synthesis and its relevance in the development of targeted therapies for a range of diseases.

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